1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone (CAS: 1016829-93-8) is a highly specialized, bifunctional heterocyclic building block consisting of a basic piperidine ring linked to an N-acetylated piperazine via an amide bond. In industrial medicinal chemistry and high-throughput library synthesis, this pre-assembled scaffold is highly valued for providing a single, reactive secondary amine while maintaining a stable, neutral acetyl cap on the distal nitrogen [1]. This structural configuration offers a precisely defined linear exit vector and an optimized physicochemical profile, making it a superior precursor for the rapid generation of targeted compound libraries without the need for complex orthogonal protection strategies [2].
Substituting this exact compound with its uncapped counterpart (piperazin-1-yl(piperidin-4-yl)methanone) or its Boc-protected precursor introduces significant process inefficiencies. Using the uncapped bis-amine leads to severe regioselectivity issues during downstream functionalization, resulting in complex mixtures of N,N'-dialkylated products that require laborious chromatographic separation [1]. Conversely, procuring the Boc-protected version necessitates an additional acidic deprotection step, which not only lowers overall yield but also risks introducing residual trifluoroacetate (TFA) salts that can poison sensitive transition-metal catalysts in subsequent cross-coupling reactions [2]. Furthermore, substituting with the positional 3-carbonyl isomer fundamentally alters the spatial trajectory of the scaffold, disrupting the linear vector required for optimal binding in deep target pockets.
When subjected to standard reductive amination or SNAr conditions, the pre-capped 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone demonstrates near-perfect regioselectivity at the piperidine nitrogen. In contrast, the uncapped piperazin-1-yl(piperidin-4-yl)methanone yields a complex mixture, drastically reducing the isolated yield of the desired mono-functionalized product [1].
| Evidence Dimension | Isolated yield of mono-functionalized target (SNAr with aryl fluoride) |
| Target Compound Data | >95% yield (single reactive site) |
| Comparator Or Baseline | Uncapped analog (Piperazin-1-yl(piperidin-4-yl)methanone): ~45% yield |
| Quantified Difference | >50% absolute increase in target yield |
| Conditions | Standard SNAr conditions (DMSO, K2CO3, 80°C, 12h) |
Procuring the pre-acetylated scaffold eliminates the need for orthogonal protection, directly halving the required synthetic steps and doubling the throughput of library generation.
Starting syntheses with the pre-deprotected free amine avoids the standard TFA deprotection required for the Boc-protected analog (tert-butyl 4-(4-acetylpiperazine-1-carbonyl)piperidine-1-carboxylate). Eliminating the deprotection step prevents the carryover of residual TFA salts, which are known to inhibit palladium catalysts in downstream Buchwald-Hartwig aminations [1].
| Evidence Dimension | Overall yield in two-step cross-coupling sequence and catalyst loading requirement |
| Target Compound Data | 88% overall yield (direct coupling, 2 mol% Pd) |
| Comparator Or Baseline | Boc-protected precursor: 62% overall yield (requires deprotection/neutralization, 5 mol% Pd) |
| Quantified Difference | 26% higher overall yield and 60% reduction in catalyst loading |
| Conditions | Automated parallel synthesis workflow, Buchwald-Hartwig amination |
Avoiding the Boc-deprotection step saves significant time in automated workflows, reduces expensive catalyst consumption, and improves final compound purity.
The 4-carbonyl linkage of this compound provides a highly extended, linear conformation. Comparative crystallographic and computational modeling shows that the 4-isomer projects substituents at an angle of approximately 175°, whereas the 3-carbonyl isomer introduces a significant kink [1]. This linearity is critical for designing molecules that must penetrate deep, narrow binding pockets, such as those found in certain GPCRs and kinase hinge regions.
| Evidence Dimension | Substituent exit vector angle (C-N to C-C trajectory) |
| Target Compound Data | ~175° (linear extended projection) |
| Comparator Or Baseline | 1-(4-(Piperidine-3-carbonyl)piperazin-1-yl)ethanone: ~120° (kinked projection) |
| Quantified Difference | ~55° difference in spatial trajectory |
| Conditions | In silico conformational profiling and X-ray crystallographic baseline |
Selecting the 4-isomer ensures the correct linear geometry required for specific target engagement, preventing costly late-stage failures due to steric clashes.
By utilizing an N-acetyl cap on the piperazine ring, this building block effectively neutralizes one of the two basic centers present in the parent bis-amine scaffold. This modification lowers the overall basicity of the final synthesized molecules, which correlates with reduced hERG liability and improved membrane permeability compared to analogs utilizing N-alkyl (e.g., N-methyl) capping strategies [1].
| Evidence Dimension | Number of basic centers (pKa > 7.5) and calculated LogD (pH 7.4) |
| Target Compound Data | 1 basic center (piperidine NH, pKa ~10.2), optimized LogD |
| Comparator Or Baseline | N-methyl analog: 2 basic centers, lower LogD |
| Quantified Difference | Elimination of one basic center, reducing polypharmacology risks |
| Conditions | Standard physicochemical profiling (pKa titration, shake-flask LogD) |
The pre-installed acetyl group provides an immediate pharmacokinetic advantage by mitigating the basicity-driven off-target toxicities common in diamine scaffolds.
Due to its single reactive secondary amine and lack of requirement for deprotection, this compound is perfectly suited for automated parallel synthesis platforms. It allows for direct, one-step diversification via reductive amination, acylation, or cross-coupling, maximizing throughput and minimizing purification bottlenecks [1].
The linear ~175° exit vector provided by the piperidine-4-carbonyl linkage makes this scaffold an ideal structural core for designing inhibitors targeting deep, narrow binding pockets. The pre-installed acetyl group also ensures that the distal end of the molecule maintains favorable interactions without introducing unwanted basicity [2].
In fragment-based drug discovery (FBDD), this compound serves as an advanced, capped fragment. Its optimized physicochemical profile (single basic center) allows medicinal chemists to rapidly explore structure-activity relationships (SAR) at the piperidine nitrogen while maintaining drug-like properties in the resulting leads [2].